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  • Product: 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine
  • CAS: 881486-12-0

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Protocols & Analytical Methods

Method

1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine analytical standards and reference materials

An Application Guide to the Characterization and Use of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine Analytical Standards Introduction: The Critical Role of High-Purity Standards In the dynamic landscape of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Characterization and Use of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine Analytical Standards

Introduction: The Critical Role of High-Purity Standards

In the dynamic landscape of pharmaceutical research, forensic science, and drug development, the unequivocal identification and quantification of novel compounds are paramount. 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine (CAS: 881486-12-0) is a compound of interest whose precise analysis demands high-purity, well-characterized reference materials. The structural similarity of this compound to other known psychoactive substances necessitates robust analytical methods to ensure selective and accurate detection.

This guide provides in-depth technical protocols and best practices for the use of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine reference materials. It is designed for researchers, analytical scientists, and quality control professionals who require reliable methods for identification, purity assessment, and quantification. We will delve into the causality behind experimental choices, moving beyond simple procedural lists to empower the user with a deeper understanding of the analytical workflow. The integrity of any analytical result is directly tethered to the quality of the reference standard used; this document serves as a comprehensive manual for maintaining that integrity from standard receipt to final data analysis.

A crucial distinction must be made between a general chemical reagent and a Certified Reference Material (CRM). While the former is suitable for exploratory work, a CRM is manufactured and tested under internationally recognized standards such as ISO 17034 and ISO/IEC 17025.[1] A CRM provides a certified property value with a stated uncertainty and metrological traceability, making it indispensable for quantitative applications, method validation, and achieving regulatory compliance.[1]

Section 1: Physicochemical Properties and Reference Standard Management

Proper handling and storage are the first steps in a self-validating analytical system. The stability and purity of the reference material must be preserved to prevent the introduction of analytical errors.

Table 1: Physicochemical Identifiers for 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine

PropertyValueSource
IUPAC Name 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine-
CAS Number 881486-12-0
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol [2]
SMILES Code CC(C)C(C1=CC=C(OC)C=C1)NC[2]

Protocol 1.1: Handling and Storage of Analytical Standards

  • Initial Receipt: Upon receipt, visually inspect the container for any damage. Log the certificate of analysis (CofA) provided by the supplier (e.g., BLDpharm, 1PlusChem).

  • Storage Conditions: Store the material in a tightly sealed container, protected from light and moisture. For long-term stability, storage at -20°C is recommended.

  • Aliquoting: To prevent contamination and degradation from repeated freeze-thaw cycles, it is advisable to prepare several smaller aliquots from the main stock, especially for solutions.

  • Solution Preparation: Use high-purity, HPLC-grade or equivalent solvents for preparing stock and working solutions. Concentrated stock solutions, when stored at 4°C, are generally stable for at least one month, though stability should be verified.[3]

Section 2: Structural Confirmation of Reference Material

The identity of a reference material must be unequivocally confirmed before its use in quantitative assays. A multi-technique approach provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural elucidation as it provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. This allows for the unambiguous confirmation of the isomeric structure, which is critical for this class of compounds.

Predicted ¹H NMR Analysis:

  • Aromatic Protons: Two doublets in the aromatic region (~6.8-7.2 ppm), characteristic of a para-substituted benzene ring.

  • Methine Proton (-CH(N)-): A signal coupled to the adjacent methine and amine protons.

  • Methine Proton (-CH(CH₃)₂): A multiplet coupled to the two methyl groups and the adjacent methine.

  • Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm.

  • N-Methyl Protons (-NHCH₃): A doublet (if coupled to the N-H proton) or a singlet.

  • Isopropyl Methyl Protons (-C(CH₃)₂): Two doublets, indicating diastereotopic methyl groups.

  • Amine Proton (-NH-): A broad singlet, which can exchange with D₂O.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight and, through fragmentation, a "fingerprint" that aids in structural confirmation. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition with high accuracy.

Expected Fragmentation Patterns:

  • Electron Ionization (GC-MS): Expect a prominent fragment from the benzylic cleavage, resulting in the formation of the methoxy-substituted tropylium ion or related fragments. Cleavage alpha to the nitrogen is also a characteristic fragmentation pathway for amines.

  • Electrospray Ionization (LC-MS): In positive ion mode, the protonated molecule [M+H]⁺ at m/z ≈ 194.15 will be the base peak. MS/MS fragmentation would likely involve the loss of the isopropyl group or cleavage at the benzylic position.

Section 3: Chromatographic Protocols for Analysis

Chromatography is the core technique for separating the analyte from impurities, degradants, or matrix components, enabling accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amines, it offers high chromatographic resolution. However, thermal degradation can be a concern for some amine structures, potentially requiring derivatization or the use of shorter columns to minimize residence time in the heated zones.[4][5] The use of inert liners and columns is critical to prevent analyte adsorption and ensure good peak shape.[6]

Diagram 1: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Prepare Stock & Working Standards Injection GC Injection (Split/Splitless) Standard->Injection Sample Prepare Sample (Dilution in Solvent) Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Volatilization Detection Mass Spectrometry (EI, Scan/SIM) Separation->Detection Elution Integration Peak Integration & Identification (RT, Spectrum) Detection->Integration Data Acquisition Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: A typical workflow for GC-MS analysis.

Protocol 3.1: GC-MS Method for Identification and Quantification

  • Standard & Sample Preparation:

    • Accurately weigh and dissolve the reference standard in methanol or ethyl acetate to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Dilute unknown samples to fall within the calibration range.

  • Instrumentation and Conditions: The following parameters serve as a starting point and should be optimized for the specific instrument.

    Table 2: Suggested GC-MS Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible performance.
MS System Agilent 5977B MSD or equivalentOffers excellent sensitivity and spectral fidelity.
Liner Agilent Ultra Inert, single taper, glass woolMinimizes analyte degradation and adsorption.[6]
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace analysis.
Inlet Temp. 250 °CBalances efficient volatilization with minimizing thermal degradation.[4]
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier providing good chromatographic efficiency.
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µmA versatile, low-bleed column suitable for a wide range of analytes.
Oven Program 100°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 minProvides good separation of the analyte from potential impurities.
MS Source Temp. 230 °CStandard condition for stable ionization.
MS Quad Temp. 150 °CStandard condition for stable mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Scan mode (m/z 40-450) for identification; SIM mode for quantificationScan provides full spectral information, while SIM increases sensitivity.
High-Performance Liquid Chromatography (HPLC / LC-MS)

Principle: Reversed-phase HPLC is an excellent alternative to GC, particularly if the compound shows thermal lability or if analysis is required in complex aqueous matrices. It separates compounds based on their hydrophobicity. Coupling with Mass Spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, making it the preferred technique for bioanalytical applications. The addition of an organic solvent like acetonitrile to the mobile phase is often necessary to achieve good peak shapes for hydrophobic amines.[3]

Diagram 2: HPLC-MS/MS Analytical Workflow

HPLCMS_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Prepare Stock & Working Standards Injection HPLC Injection Standard->Injection Sample Prepare Sample (Dilution, SPE, etc.) Sample->Injection Separation Reversed-Phase Separation (e.g., C18 Column) Injection->Separation Mobile Phase Detection Tandem Mass Spectrometry (ESI+, MRM) Separation->Detection Elution & Ionization Integration Peak Integration & Identification (RT, Transitions) Detection->Integration Data Acquisition Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: A typical workflow for HPLC-MS/MS analysis.

Protocol 3.2: HPLC-UV/MS Method for Identification and Quantification

  • Standard & Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Prepare calibration and working standards by diluting the stock solution with the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). This ensures compatibility with the chromatographic system.

  • Instrumentation and Conditions: The following parameters are a robust starting point for method development.

    Table 3: Suggested HPLC-MS/MS Parameters

ParameterRecommended SettingRationale
HPLC System Waters ACQUITY UPLC or equivalentProvides high resolution and fast analysis times.
MS System Sciex Triple Quad 6500+ or equivalentOffers superior sensitivity and specificity for quantification.
Column C18 stationary phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)Industry-standard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte ionization (ESI+) and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 10% B to 95% B over 5 minutes, hold 1 min, re-equilibrate for 2 minA typical gradient to elute compounds of moderate hydrophobicity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Ionization Mode Electrospray Ionization (ESI), PositiveAmines readily form positive ions by protonation.
Acquisition Multiple Reaction Monitoring (MRM)Provides the highest level of selectivity and sensitivity for quantification.[7][8]
MRM Transition Precursor Ion: [M+H]⁺ ≈ 194.15. Product ions to be determined by infusion.The transition from the parent ion to a stable product ion is monitored.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 244767, 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine. PubChem. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 301183, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. PubChem. [Link]

  • 1PlusChem (n.d.). 1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine. Product Page. [Link]

  • Ferrari Júnior, E., Arantes, L. C., Salum, L. B., & Caldas, E. D. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A, 1634, 461657. [Link]

  • Agilent Technologies, Inc. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Technical Overview. [Link]

  • Kappenstein, O., et al. (2019). Figure: HPLC–ESI–MS/MS analysis of standard solutions. ResearchGate. [Link]

  • Center for Forensic Science Research & Education (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

  • Eurofins (n.d.). Analytical Method Summaries. [Link]

  • Chegg (2019). 1-(4-methoxyphenyl)-2-methylpropan-1-ol proton nmr. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for J950.942I, 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. PubChem. [Link]

  • Kappenstein, O., et al. (2019). Figure: HPLC–ESI–MS/MS analysis of the test compounds. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Characterization of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine

Introduction: Unveiling the Pharmacological Profile of a Novel Psychoactive Scaffold The compound 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine possesses a structural architecture reminiscent of amphetamine-class psycho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Psychoactive Scaffold

The compound 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine possesses a structural architecture reminiscent of amphetamine-class psychoactive molecules. This structural similarity strongly suggests a potential interaction with the monoaminergic systems of the central nervous system. Specifically, its phenethylamine backbone indicates that its primary molecular targets likely include monoamine transporters—namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as trace amine-associated receptors (TAARs), particularly TAAR1. Furthermore, its amine structure raises the possibility of it being a substrate or inhibitor for monoamine oxidase (MAO) enzymes, MAO-A and MAO-B, which are critical for the metabolic degradation of monoamine neurotransmitters.

Given the absence of prior characterization for this specific molecule, a systematic in vitro pharmacological evaluation is imperative to elucidate its mechanism of action, potency, and selectivity. This guide provides a comprehensive, step-by-step framework for researchers to determine the effective dosage and pharmacological activity of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine in relevant cell-based and enzymatic assays. Our approach is hierarchical, beginning with an assessment of cytotoxicity to establish a viable concentration range, followed by primary screening through binding and functional assays for the hypothesized targets, and culminating in selectivity profiling. This structured workflow ensures the generation of robust and reproducible data, forming a solid foundation for further preclinical development.

Part 1: Foundational Analysis - Cytotoxicity and Dosage Range Determination

Before assessing the pharmacological activity of a novel compound, it is crucial to first establish the concentration range that is non-toxic to the cellular systems being used. This ensures that any observed effects in subsequent functional assays are due to specific interactions with the molecular target and not a consequence of generalized cellular stress or death. We will employ two standard and complementary cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Rationale for Initial Concentration Selection

For an uncharacterized compound, a broad concentration range should be initially screened in cytotoxicity assays. A common strategy is to start with a high concentration (e.g., 100 µM to 1 mM) and perform serial dilutions to cover several orders of magnitude.[1] This wide range increases the likelihood of identifying a cytotoxic threshold.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that assesses cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]

Materials:

  • HEK293 cells (or other relevant cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine (stock solution in DMSO or appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine in serum-free medium. A suggested range is from 100 µM down to 0.01 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Protocol: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from cells with damaged plasma membranes.[5]

Materials:

  • Cells and compound dilutions prepared as in the MTT assay.

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution).

  • Multi-well spectrophotometer.

Procedure:

  • Following the 24-48 hour incubation with the compound, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.[5]

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm.

  • To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.

Data Interpretation and Establishing the Working Concentration Range

The results from the cytotoxicity assays will be used to determine the concentration of the compound that causes 50% cell death (CC₅₀). For subsequent pharmacological assays, it is imperative to use concentrations well below the CC₅₀ (typically at least 10-fold lower) to avoid any confounding cytotoxic effects.

AssayEndpoint MeasuredTypical Concentration Range for Initial Screen
MTT Assay Metabolic Activity0.01 µM to 100 µM
LDH Assay Membrane Integrity0.01 µM to 100 µM

Part 2: Primary Target Screening - Monoamine Transporters

Based on its structure, 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine is a strong candidate for interaction with monoamine transporters. We will assess its ability to inhibit the uptake of radiolabeled substrates for DAT, NET, and SERT.

Rationale for Monoamine Transporter Assays

These assays directly measure the functional consequence of a compound's interaction with the transporter. Inhibition of radiolabeled neurotransmitter uptake indicates that the test compound is binding to the transporter and preventing its normal function.

Protocol: Monoamine Uptake Inhibition Assay

This protocol is adapted for HEK293 cells stably expressing human DAT, NET, or SERT. The same general procedure can be applied to all three transporters, with specific radiolabeled substrates and inhibitors for each.[6]

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • 96-well cell culture plates.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled substrates: [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT.[7]

  • Selective inhibitors for defining non-specific uptake: GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT.

  • 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • On the day of the assay, wash the cells twice with KRH buffer.

  • Pre-incubate the cells for 10-20 minutes at room temperature with 50 µL of KRH buffer containing various concentrations of the test compound or a known inhibitor (for control).

  • Initiate the uptake by adding 50 µL of KRH buffer containing the radiolabeled substrate at a final concentration close to its Kₘ value (e.g., 5 nM for [³H]dopamine).[7]

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake.[8]

  • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 100 µL of 1% SDS.

  • Add 150 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.

TransporterRadiolabeled SubstrateSelective Inhibitor
DAT [³H]dopamineGBR 12909
NET [³H]norepinephrineDesipramine
SERT [³H]serotoninFluoxetine

Part 3: Secondary Target Screening - TAAR1 and MAO

To build a comprehensive pharmacological profile, we will investigate the compound's activity at TAAR1, a key receptor for amphetamine-like substances, and its potential to inhibit MAO enzymes.

Protocol: TAAR1 Functional Assay (cAMP Accumulation)

TAAR1 is a Gαs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[9] This assay measures changes in cAMP levels in response to the test compound.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • β-phenylethylamine (PEA) as a reference TAAR1 agonist.

  • cAMP assay kit (e.g., HTRF, BRET, or ELISA-based).[10]

Procedure:

  • Plate the TAAR1-expressing cells in a 96-well plate.

  • On the day of the experiment, replace the culture medium with assay buffer and pre-incubate for 30 minutes at 37°C.

  • Add the test compound at various concentrations or PEA as a positive control.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Determine the EC₅₀ value for the compound's ability to stimulate cAMP production.

Protocol: MAO-A and MAO-B Inhibition Assay

This fluorometric assay measures the activity of MAO by detecting the production of hydrogen peroxide, a byproduct of the deamination reaction.[11]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine or p-tyramine).[12][13]

  • Horseradish peroxidase (HRP).

  • A suitable fluorogenic HRP substrate (e.g., Amplex Red).

  • Known MAO inhibitors: clorgyline for MAO-A and selegiline (L-deprenyl) for MAO-B.

  • 96-well black plates.

  • Fluorescence microplate reader.

Procedure:

  • In a 96-well black plate, add the MAO-A or MAO-B enzyme in a suitable buffer.

  • Add the test compound at various concentrations and pre-incubate for 15 minutes at 37°C. Include wells with clorgyline and selegiline as positive controls.

  • Initiate the reaction by adding a mixture of the MAO substrate, HRP, and the fluorogenic substrate.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).

  • Calculate the percent inhibition of MAO activity and determine the IC₅₀ value for each isoform.

Part 4: Data Visualization and Workflow

Experimental Workflow Diagram

experimental_workflow cluster_prep Compound Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_primary_screen Primary Target Screening cluster_secondary_screen Secondary Target Screening stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in Assay Buffer stock->serial_dil mtt MTT Assay serial_dil->mtt Determine CC50 ldh LDH Assay serial_dil->ldh Determine CC50 dat DAT Uptake Assay mtt->dat Use concentrations << CC50 ldh->dat Use concentrations << CC50 net NET Uptake Assay dat->net sert SERT Uptake Assay net->sert taar1 TAAR1 cAMP Assay sert->taar1 mao MAO-A/B Inhibition Assay taar1->mao

Caption: A stepwise workflow for the in vitro characterization of a novel compound.

Hypothetical TAAR1 Signaling Pathway

taar1_pathway compound 1-(4-methoxyphenyl)-N,2- dimethylpropan-1-amine taar1 TAAR1 compound->taar1 Agonist Binding g_protein Gαs taar1->g_protein Activation ac Adenylate Cyclase g_protein->ac Stimulation atp ATP camp cAMP atp->camp AC pka PKA camp->pka Activation creb CREB pka->creb Phosphorylation gene_exp Gene Expression creb->gene_exp Modulation

Caption: Postulated TAAR1-mediated signaling cascade upon agonist binding.

Conclusion and Future Directions

This document provides a robust and scientifically grounded framework for the initial in vitro characterization of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine. By systematically determining its cytotoxicity, followed by a comprehensive screening against its most probable molecular targets, researchers can efficiently establish a detailed pharmacological profile. The resulting data, including CC₅₀, IC₅₀, and EC₅₀ values, will be critical for guiding further studies, such as radioligand binding assays to determine affinity (Kᵢ) and more complex functional assays to distinguish between transporter inhibitors and substrates (releasers). A thorough understanding of this compound's in vitro dosage and activity is the foundational step towards unraveling its potential as a pharmacological tool or therapeutic lead.

References

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 693. Available at: [Link]

  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 633. Available at: [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.10.1-12.10.18. Available at: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2789, 411-420. Available at: [Link]

  • Hengstler, J.G., et al. (2020). Which concentrations are optimal for in vitro testing? Archives of Toxicology, 94(2), 355-357. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Roth, M. T., et al. (2020). Which concentrations are optimal for in vitro testing? EXCLI Journal, 19, 294-298. Available at: [Link]

  • Sim, H. L., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 596-602. Available at: [Link]

  • Steiner, J. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 267-274. Available at: [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine (MPDA)

Welcome to the technical support center for the synthesis of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine (MPDA). This guide is designed for researchers, chemists, and process development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine (MPDA). This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to help you overcome common hurdles and significantly improve the yield and purity of your final product by focusing on the critical final step: the reductive amination of 1-(4-methoxyphenyl)-2-methylpropan-1-one.

The synthesis of MPDA is typically accomplished via a three-step sequence, culminating in a reductive amination reaction. While the initial steps to form the ketone precursor are generally robust, the final conversion to the target amine is often the most challenging and yield-defining stage.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination (Focus of this Guide) A 4-Methoxybenzaldehyde C 1-(4-methoxyphenyl)- 2-methylpropan-1-ol A->C + B Isopropyl Magnesium Bromide B->C  THF D 1-(4-methoxyphenyl)- 2-methylpropan-1-one (Ketone Precursor) C->D  PCC or  Dess-Martin F 1-(4-methoxyphenyl)-N, 2-dimethylpropan-1-amine (MPDA, Final Product) D->F + E Methylamine (CH3NH2) E->F  Reducing Agent  (e.g., NaBH(OAc)3)

Caption: Overall synthetic pathway for MPDA.

Troubleshooting Guide: Reductive Amination Step

This section addresses specific issues you may encounter during the synthesis of MPDA from its ketone precursor.

Issue 1: Low yield of MPDA with significant recovery of unreacted ketone precursor, 1-(4-methoxyphenyl)-2-methylpropan-1-one.

Answer: This is the most common issue in reductive amination and typically points to an unfavorable equilibrium in the initial imine formation step. The reaction proceeds via a hemiaminal intermediate to form an imine, which is then reduced.[1] If the imine does not form efficiently, the reducing agent cannot act, and you will simply recover your starting material after workup.

Root Causes & Causal Analysis:

  • Inefficient Water Removal: Imine formation is a reversible condensation reaction that produces water. According to Le Châtelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials (ketone and amine).

  • Steric Hindrance: The ketone precursor, 1-(4-methoxyphenyl)-2-methylpropan-1-one, has an isopropyl group adjacent to the carbonyl, which presents moderate steric hindrance. This can slow down the initial nucleophilic attack by methylamine.[2]

  • Incorrect pH: Imine formation is catalyzed by mild acid.[3] The pH must be carefully controlled (typically 4-6). If the solution is too basic, the reaction is slow. If it is too acidic, the methylamine will be fully protonated to its non-nucleophilic ammonium salt (CH₃NH₃⁺), shutting down the reaction.[3]

Solutions & Step-by-Step Protocol: To drive the reaction to completion, you must favor imine formation before the reduction occurs.

Optimized Protocol for Direct Reductive Amination:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the ketone precursor (1.0 equiv) and a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][5] Avoid protic solvents like methanol at this stage if using water-sensitive reagents.

  • Amine Addition: Add methylamine (a solution in THF or as a salt like methylamine hydrochloride, 1.2-1.5 equiv). If using the hydrochloride salt, a mild base (e.g., triethylamine, 1.0 equiv) may be needed to liberate the free amine.

  • Imine Formation & Dehydration:

    • Option A (Chemical Dehydrating Agent): Add a Lewis acid that also acts as a dehydrating agent, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), and stir the mixture at room temperature for 1-2 hours before adding the reducing agent.

    • Option B (Azeotropic Removal): If using a solvent like toluene, water can be removed azeotropically using a Dean-Stark apparatus. However, this is more suited for larger-scale reactions.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, "STAB") portion-wise over 15-20 minutes (1.5 equiv). STAB is a mild and selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone, making it ideal for this one-pot procedure.[1][4][6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the ketone precursor by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Proceed with the purification protocol outlined in Issue 3.

Issue 2: The primary byproduct is 1-(4-methoxyphenyl)-2-methylpropan-1-ol, the alcohol corresponding to the ketone.

Answer: Formation of the alcohol byproduct is a clear indication that your reducing agent is reducing the starting ketone directly, rather than waiting for the imine intermediate to form. This is a problem of chemoselectivity.

Root Cause & Causal Analysis: The hydride reducing agent is too reactive. While powerful, reagents like Sodium Borohydride (NaBH₄) can readily reduce aldehydes and ketones.[3][7] In a one-pot reductive amination, this leads to a competitive side reaction that consumes both your starting material and your reducing agent, drastically lowering the yield of the desired amine.[8]

Solutions: The key is to use a reducing agent that is "just right"—strong enough to reduce the iminium ion, but not reactive enough to reduce the starting ketone under the reaction conditions.

  • Choose a Selective Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this situation.[6] The electron-withdrawing acetate groups decrease its hydridic character, making it less reactive than NaBH₄. It is particularly effective at reducing iminium ions in mildly acidic conditions.[1][4]

  • Consider Sodium Cyanoborohydride (NaBH₃CN): This is another excellent choice. It is stable in mildly acidic conditions (pH 4-6) where imine formation is optimal.[3][9] At this pH, the ketone is not readily reduced, but the imine, once protonated to the iminium ion, is rapidly reduced.[1][7] Caution: NaBH₃CN can release toxic hydrogen cyanide gas during acidic workup, so proper quenching and handling procedures are essential.[2][6]

Reducing Agent Reactivity Selectivity (Imine vs. Ketone) Optimal pH Solvent Compatibility Safety Concerns
Sodium Borohydride (NaBH₄) HighLowBasicProtic (MeOH, EtOH)Flammable H₂ with acid
Sodium Cyanoborohydride (NaBH₃CN) ModerateHighAcidic (4-6)Protic (MeOH)Toxic HCN gas on acidic workup
Sodium Triacetoxyborohydride (NaBH(OAc)₃) MildVery HighAcidicAprotic (DCE, THF)Water-sensitive

Recommendation: For the synthesis of MPDA, Sodium Triacetoxyborohydride (STAB) is the most reliable and safest choice to avoid alcohol byproduct formation.[6]

Issue 3: The reaction appears complete by TLC, but the final product is difficult to purify and the yield is low after chromatography.

Answer: This problem often stems from an improper workup procedure that fails to efficiently separate the basic amine product from neutral organic byproducts and acidic reagents. Amines require a specific extraction strategy.

Root Cause & Causal Analysis: The nitrogen atom in MPDA is basic. This property can be exploited to move the product between aqueous and organic layers, leaving neutral impurities behind. A standard aqueous workup may lead to emulsions or poor recovery.

Solutions & Purification Workflow:

Purification_Workflow A 1. Quench Reaction Carefully add saturated NaHCO3 solution to neutralize acid and unreacted reagents. B 2. Initial Extraction Extract crude mixture with an organic solvent (e.g., Ethyl Acetate or DCM). A->B C 3. Acid Wash (Product Extraction) Wash organic layer with dilute HCl (1M). The amine product will protonate (MPDA-H+) and move into the aqueous layer. B->C D 4. Separate Layers Discard the organic layer, which contains neutral impurities (e.g., unreacted ketone, alcohol byproduct). C->D E 5. Basify Aqueous Layer Cool the acidic aqueous layer in an ice bath and add NaOH (e.g., 2M) until pH > 10. This deprotonates the amine, making it insoluble in water. D->E F 6. Final Extraction Extract the basic aqueous layer with fresh organic solvent. The pure amine product is now in the organic layer. E->F G 7. Dry and Concentrate Dry the organic layer (Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield pure MPDA. F->G

Caption: Acid-base extraction workflow for MPDA purification.

Step-by-Step Purification Protocol:

  • Quench: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and quench the reducing agent.

  • Initial Extraction: Extract this mixture three times with a suitable organic solvent like ethyl acetate. Combine the organic layers. At this point, your product and any neutral organic impurities are in the organic layer.

  • Acid Extraction: Extract the combined organic layers three times with 1M hydrochloric acid (HCl). The basic MPDA will react to form its hydrochloride salt, which is water-soluble. It will move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Isolate Aqueous Layer: Combine the acidic aqueous extracts and discard the organic layer.

  • Basify and Re-extract: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH) with swirling until the solution is strongly basic (pH > 10, check with pH paper). The MPDA hydrochloride will be neutralized to the free base, which will often appear as a cloudy precipitate or an oil. Extract this basic aqueous solution three times with fresh ethyl acetate.

  • Final Steps: Combine these final organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified MPDA.

Frequently Asked Questions (FAQs)

Q1: Can I just use Sodium Borohydride (NaBH₄) for this reaction? A: It is not recommended for a one-pot procedure. NaBH₄ will readily reduce the starting ketone, leading to the alcohol byproduct and low yields of the desired amine.[3][8] You could, in theory, first form and isolate the imine and then reduce it with NaBH₄ in a separate step, but this is less efficient than using a selective one-pot reagent like STAB.[4]

Q2: What is the optimal pH for the reaction and how do I maintain it? A: The optimal pH for reductive amination is typically between 4 and 6.[3] This pH is a compromise: acidic enough to catalyze imine formation and protonate the imine for rapid reduction, but not so acidic that it deactivates the amine nucleophile.[3] When using STAB, the acetic acid byproduct often helps maintain a suitable pH.[6] If needed, a small amount of acetic acid can be added as a catalyst.[4]

Q3: My ketone is sterically hindered. How can I improve the rate of imine formation? A: For sterically hindered ketones, driving the imine equilibrium forward is critical. You can increase the concentration of the reactants, slightly increase the temperature (e.g., to 40-50 °C), or use a Lewis acid catalyst like Ti(Oi-Pr)₄ which also acts as an effective water scavenger.[2] Allowing a longer time for imine formation (pre-stirring the ketone and amine for several hours) before adding the reducing agent is also a very effective strategy.

Q4: Are there alternatives to hydride-based reducing agents? A: Yes, catalytic hydrogenation is a classic and very effective method.[1] This involves reacting the ketone and amine in the presence of hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[1] This method is very clean as the only byproduct is water. However, it requires specialized hydrogenation equipment (e.g., a Parr shaker) and some functional groups are not compatible with these conditions.

Q5: How can I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system like 20-30% ethyl acetate in hexanes. The ketone precursor is relatively nonpolar. The amine product will be more polar and should have a lower Rf value. Staining with potassium permanganate (KMnO₄) is effective, as the amine will show up as a yellow/orange spot on a purple background. For more precise tracking, especially for byproduct formation, LC-MS is an excellent tool.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • ResearchGate. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

Optimization

1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine solubility issues in biological buffers

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine. This resource is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous biological buffers. Our goal is to provide not only solutions but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

The core challenge with this molecule stems from its chemical nature: it is a lipophilic, weakly basic amine. This structure dictates its behavior in aqueous solutions, particularly at the neutral pH of most biological systems, leading to common issues with precipitation and inconsistent results. This guide will walk you through understanding and overcoming these challenges.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the most common initial questions and explains the fundamental science behind the solubility issues.

Q1: I added my compound to a standard biological buffer (e.g., PBS, pH 7.4), and it immediately precipitated. Why is this happening?

A: This is the most frequently encountered issue and is a direct result of the compound's chemical structure. 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine is a weak base. Its solubility in water is highly dependent on the pH of the solution.

  • At Acidic pH (pH < 7): The amine group (-NH) becomes protonated (-NH2+). This positive charge makes the molecule a cation, which is significantly more polar and, therefore, much more soluble in polar solvents like water.

  • At Neutral or Basic pH (pH ≥ 7.4): The amine group is predominantly in its neutral, uncharged "free base" form. This form is less polar and more lipophilic ("fat-loving"), causing it to have very low solubility in water, leading to precipitation.

Even if you start with the hydrochloride (HCl) salt of the compound, adding it to a pH 7.4 buffer will shift the equilibrium towards the poorly soluble free base, causing it to "crash out" of solution if its concentration exceeds its solubility limit. The behavior is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the charged to uncharged forms.

G cluster_0 pH-Dependent Equilibrium Protonated Protonated Form (Cationic) R-NH2+ FreeBase Free Base Form (Neutral) R-NH + H+ Protonated->FreeBase High pH (≥7.4) Loses Proton Soluble HIGHLY SOLUBLE (in Aqueous Buffer) Protonated->Soluble FreeBase->Protonated Low pH (<7) Gains Proton Insoluble POORLY SOLUBLE (Precipitates) FreeBase->Insoluble

Caption: pH-dependent equilibrium of the amine compound.

Q2: What are the key physicochemical properties of this compound that I should know?

A: Understanding these properties is crucial for designing a successful experimental strategy. While specific experimental data for this exact molecule is limited, we can infer its properties from its structure and data on closely related analogs like para-methoxymethamphetamine (PMMA).

PropertyValue / DescriptionSignificance for Formulation
Molecular Formula C12H19NO[1][2]Used to calculate molarity.
Molecular Weight ~193.29 g/mol [1][2]Essential for preparing solutions of known concentration.
Compound Type Weakly Basic AmineSolubility is highly pH-dependent; more soluble at acidic pH.
Estimated pKa 9.0 - 10.5The pH at which 50% of the compound is protonated. At physiological pH (~7.4), a significant portion exists as the poorly soluble free base.
Estimated Lipophilicity Predicted XlogP: ~2.0 - 3.0This indicates the compound is lipophilic, predicting low intrinsic aqueous solubility of the free base form.
Known Analog Solubility The HCl salt of PMMA is soluble in PBS (pH 7.2) at up to 10 mg/mL.[3]This provides a practical starting point for the maximum achievable concentration in standard buffers, even when using the salt form.

Section 2: Initial Troubleshooting & Best Practices

Before turning to complex formulation strategies, following these best practices for solution preparation can often resolve solubility issues.

Q3: What is the universally recommended method for preparing working solutions for in vitro assays?

A: The most reliable and common method is to use a high-concentration stock solution in an organic solvent, followed by careful dilution into your aqueous buffer. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose.

This approach keeps the compound fully dissolved in the stock and minimizes the time it is exposed to challenging aqueous conditions before being added to the assay.

G A 1. Prepare High-Conc. Stock (e.g., 10-50 mM in 100% DMSO) B 2. Create Intermediate Dilutions (Optional, in DMSO) A->B If large dilution factor is needed C 3. Final 'Spike' into Buffer (Add stock to final buffer) A->C If dilution factor is <1000x B->C D 4. Mix Immediately & Vigorously (Vortex or pipette mix) C->D E 5. Use Immediately (Proceed with experiment) D->E

Caption: Recommended workflow for preparing working solutions.

Critical Best Practices:

  • High-Energy Mixing: When adding the DMSO stock to the aqueous buffer, do it quickly and with vigorous mixing (e.g., while vortexing the tube). This rapid dispersion helps prevent the compound from precipitating at the point of addition where its local concentration is transiently very high.

  • Control the Organic Solvent: The final concentration of DMSO in your assay should be kept as low as possible (typically ≤0.5%) and must be consistent across all wells, including your vehicle control.

  • Do Not Store in Buffer: Prepare fresh dilutions in your biological buffer for each experiment. Do not store the compound in aqueous solutions, as it may precipitate over time.

Q4: I am using the hydrochloride (HCl) salt, but my solution is still cloudy at higher concentrations. What should I do?

A: This indicates you are exceeding the thermodynamic solubility limit of the free base that exists in equilibrium at the buffer's pH. While the salt form helps, it doesn't eliminate the underlying issue. The reported solubility of a related compound, PMMA HCl, is 10 mg/mL in PBS (pH 7.2).[3] Your target concentration might be above this practical limit.

Troubleshooting Steps:

  • Verify your Maximum Solubility: Perform a simple kinetic solubility test (see Protocol 2) in your specific buffer to determine the maximum concentration you can achieve before precipitation occurs.

  • Slightly Lower the pH: If your experimental system can tolerate it, adjusting the buffer pH down to 6.8-7.0 can significantly increase solubility by favoring the protonated form. Always verify that this pH change does not affect your cells or assay components.

  • Consider Advanced Strategies: If you require a higher concentration, you will need to employ one of the advanced solubilization methods described in the next section.

Section 3: Advanced Solubilization Strategies

When standard DMSO-based methods are insufficient, these formulation strategies can be employed. These methods work by creating a more favorable microenvironment for the drug molecule, increasing its apparent solubility in the bulk aqueous solution.

Q5: My required concentration is well above 10 mg/mL. What advanced formulation techniques can I use?

A: For concentrations that are unachievable with simple co-solvent methods, using formulation excipients is the next logical step. Cyclodextrins are often the most effective and widely used tool in a research setting.

Option 1: Co-solvents other than DMSO While DMSO is common, other pharmaceutically acceptable co-solvents can be used. They work by reducing the overall polarity of the solvent system.

Co-SolventTypical Final Conc. Limit (Cell-based)Typical Final Conc. Limit (Acellular)Notes
Ethanol ≤ 1%≤ 5%Can cause protein precipitation at higher concentrations.
PEG 400 ≤ 1%≤ 5%A good option for many compounds, generally low toxicity.
Propylene Glycol ≤ 1%≤ 5%Another common, low-toxicity option.

Option 2: Cyclodextrin Inclusion Complexes Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) interior cavity. The lipophilic drug molecule can become encapsulated within this cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, dramatically increasing the apparent water solubility of the drug.[4][5]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative due to its high aqueous solubility and low toxicity.

A detailed method for preparing a stock solution using HP-β-CD is provided in Protocol 3. This is a powerful technique for significantly boosting the achievable concentration in aqueous media.

Section 4: Detailed Experimental Protocols

These protocols provide step-by-step instructions for key procedures discussed in this guide.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out a sufficient amount of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine powder (MW ≈ 193.29 g/mol ). For example, weigh 1.93 mg to make 1 mL of a 10 mM solution.

  • Add Solvent: Add the appropriate volume of 100% anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is completely clear.

  • Store: Store the stock solution at -20°C or -80°C in a tightly sealed vial with desiccant to prevent moisture absorption by the DMSO.

Protocol 2: Kinetic Solubility Assessment in a Biological Buffer

This protocol helps you determine the practical concentration limit in your specific buffer.

  • Prepare Stock: Start with a high-concentration stock in 100% DMSO (e.g., 50 mM).

  • Buffer Aliquots: Aliquot 1 mL of your target biological buffer (e.g., PBS, pH 7.4) into several clear microcentrifuge tubes.

  • Spike and Observe: Add increasing volumes of the DMSO stock to the buffer tubes to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Ensure the final DMSO concentration remains constant and below 2%.

  • Mix and Incubate: Immediately after adding the stock, cap and vortex each tube for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Visual Inspection: Visually inspect each tube against a dark background for any signs of cloudiness, haziness, or crystalline precipitate.

  • Determine Limit: The highest concentration that remains perfectly clear is your approximate kinetic solubility limit for that buffer system.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a highly concentrated aqueous stock solution.

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired buffer (e.g., dissolve 400 mg of HP-β-CD powder in a final volume of 1 mL of buffer). Gentle warming (to ~40°C) may be required to fully dissolve the cyclodextrin. Let it cool to room temperature.

  • Add Compound: Weigh the required amount of your amine compound and add it directly to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously. Place it on a rotator or shaker at room temperature overnight (12-18 hours) to allow for efficient encapsulation and complex formation.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., 14,000 x g for 15 minutes) to pellet any un-dissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your aqueous, cyclodextrin-formulated stock solution. The concentration should be confirmed analytically if possible (e.g., via HPLC-UV), but it will be significantly higher than what is achievable in the buffer alone.

References

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • 1PlusChem. (n.d.). 1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-methoxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Gavali, V. V., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceuticals, 15(9), 1104. Retrieved from [Link]

  • SWGDrug. (2005). p-METHOXYMETHAMPHETAMINE. Retrieved from [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-p-Methoxyamphetamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Wikipedia. (n.d.). para-Methoxyamphetamine. Retrieved from [Link]

  • Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2319-2340. Retrieved from [Link]

  • Aragen Life Sciences. (2019). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. YouTube. Retrieved from [Link]

  • SWGDrug. (2013). p-METHOXYAMPHETAMINE. Retrieved from [Link]

  • Stenutz, R. (n.d.). 1-(4-methoxyphenyl)propan-2-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-methoxyphenyl)propan-1-amine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine Isomers

Welcome to the technical support guide for the chiral separation of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine isomers. This molecule, containing two chiral centers, can exist as up to four stereoisomers (two pairs o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chiral separation of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine isomers. This molecule, containing two chiral centers, can exist as up to four stereoisomers (two pairs of enantiomers). Achieving a robust and efficient separation is critical for accurate quantification in pharmaceutical development and quality control. This guide provides field-proven insights, systematic protocols, and troubleshooting solutions to help you navigate the complexities of this chiral separation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a separation method for these isomers?

The most critical first step is selecting the right Chiral Stationary Phase (CSP). The enantioselective interactions required for separation are entirely dependent on the CSP. Given that 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine is a basic compound containing a secondary amine and an aromatic ring, a screening approach across several CSP types is the most efficient strategy. Polysaccharide-based and macrocyclic glycopeptide phases are excellent starting points due to their broad applicability for such structures.

Q2: Which chromatographic mode (Normal-Phase, Reversed-Phase, etc.) should I start with?

For basic amines, both Normal-Phase (NP) and Polar Organic Mode are often successful and should be prioritized in your initial screening.[1][2] NP chromatography, using alkane/alcohol mobile phases with a basic additive, can offer excellent selectivity. Reversed-Phase (RP) can also be effective, but careful control of mobile phase pH is essential to manage the ionization state of the amine and achieve good peak shape.[3]

Q3: Is sample derivatization necessary for this compound?

No, derivatization is generally not required or recommended as a first approach. Modern CSPs are designed for the direct separation of enantiomers.[4] Derivatization adds complexity, time, and potential sources of error to the analytical workflow. Direct separation should always be the primary goal.

Q4: What is a typical starting flow rate and temperature for this analysis?

For initial screening on a standard 4.6 mm ID analytical column, a flow rate of 0.5 to 1.0 mL/min is a good starting point. Chiral separations often benefit from lower flow rates, which can enhance resolution.[5] A controlled column temperature, typically starting at 25 °C, is recommended. Temperature is a powerful tool for optimization; decreasing it often increases selectivity.[5][6]

Systematic Guide to Method Development

Developing a robust chiral separation method is a systematic process of screening and optimization. The following workflow provides a logical progression from column selection to final method refinement.

MethodDevelopmentWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization Start 1. Define Analyte Properties (Basic Amine, Aromatic) CSP_Screen 2. CSP Screening (Polysaccharide, Macrocyclic Glycopeptide) Start->CSP_Screen Key functional groups MP_Screen 3. Mobile Phase Screening (NP, RP, Polar Organic) CSP_Screen->MP_Screen Select 2-3 promising CSPs Initial_Sep 4. Partial Separation Achieved? MP_Screen->Initial_Sep Initial_Sep->CSP_Screen No, Re-screen Optimize 5. Optimize Key Parameters - Mobile Phase Additive - Organic Modifier Ratio - Temperature - Flow Rate Initial_Sep->Optimize Yes Final_Method 6. Final Robust Method Optimize->Final_Method

Caption: A systematic workflow for chiral method development.

Step 1: Analyte & Chiral Stationary Phase (CSP) Considerations

Your analyte, 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine, possesses key structural features that guide CSP selection:

  • Secondary Amine: A basic center capable of hydrogen bonding and ionic interactions.

  • Aromatic Ring: Allows for π-π stacking interactions.

  • Two Chiral Centers: Requires a CSP with sufficient stereochemical discrimination power.

Based on these features, an initial screening should include the following high-potential CSPs.

CSP TypeChiral Selector ExamplePrimary Interaction MechanismRecommended For
Polysaccharide Cellulose or Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, steric inclusionBroad applicability, excellent starting point[7][8]
Macrocyclic Glycopeptide Vancomycin or Teicoplanin basedIonic interactions, hydrogen bonding, inclusion complexingHighly effective for polar and basic compounds[9]
Crown Ether (+)-(18-Crown-6)-tetracarboxylic acidHost-guest complexation via hydrogen bondsSpecific for primary and some secondary amines[10]
Step 2: Mobile Phase Screening Protocol

For the top 2-3 CSPs identified, perform a mobile phase screen. It is crucial to allow for adequate column equilibration (at least 20-30 column volumes) when switching between mobile phase systems.

Protocol: Initial Mobile Phase Screening

  • Column: Select the first candidate CSP (e.g., an immobilized amylose-based column).

  • Temperature: 25 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 225 nm or 272 nm (corresponding to the phenyl chromophore).

  • Run Sequence:

    • Condition 1 (Normal Phase): n-Hexane / Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA).

    • Condition 2 (Polar Organic): Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) + 0.1% DEA.

    • Condition 3 (Reversed-Phase): 20 mM Ammonium Bicarbonate buffer (pH 9.5) / Acetonitrile (50:50, v/v).

  • Analysis: Evaluate chromatograms for any sign of separation (peak splitting, shoulders). Even partial separation is a promising lead for optimization.

  • Repeat: Repeat steps 1-7 for the other selected CSPs.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during method development and optimization.

TroubleshootingTree Start Problem: Poor or No Resolution CheckTailing Is there severe peak tailing? Start->CheckTailing CheckRetention Is retention time appropriate? CheckTailing->CheckRetention No TailingSol Address Tailing: - Add/increase competing base (e.g., DEA) in NP. - Lower pH (e.g., to 2.5) in RP. - Use a highly end-capped column. CheckTailing->TailingSol Yes OptimizeParams Is there partial separation? CheckRetention->OptimizeParams OK HighRetention Retention too high? Increase % strong solvent (alcohol in NP, ACN/MeOH in RP). CheckRetention->HighRetention Too High LowRetention Retention too low? Decrease % strong solvent. CheckRetention->LowRetention Too Low OptimizeSol Optimize for Resolution: 1. Lower temperature (e.g., to 15°C). 2. Lower flow rate (e.g., to 0.5 mL/min). 3. Fine-tune mobile phase ratio. OptimizeParams->OptimizeSol Yes NoSep No separation at all. - Screen different CSPs. - Screen different mobile phase modes (NP, RP, Polar). OptimizeParams->NoSep No

Caption: A decision tree for troubleshooting poor resolution.

Q: My peaks are tailing significantly. What is the cause and solution?

A: Peak tailing for a basic compound like this amine is almost always caused by secondary ionic interactions between the protonated amine and acidic residual silanol groups on the silica surface of the column packing.[3][11] This creates a secondary, undesirable retention mechanism.

  • Causality: At neutral or acidic pH, your amine is protonated (R₃NH⁺) and free silanols are deprotonated (Si-O⁻), leading to strong ionic binding that results in tailing.

  • Solutions:

    • Use a Competing Base (in NP): Add a small, basic amine like Diethylamine (DEA) or Ethylenediamine (EDA) to your mobile phase at a concentration of 0.1-0.5%.[2] These additives act as "silanol suppressors" by preferentially interacting with the active sites, masking them from your analyte.[12]

    • Control pH (in RP): Either work at a low pH (~2.5-3) to fully protonate the silanol groups (Si-OH), preventing ionic interaction, or work at a high pH (>9) to deprotonate your analyte (R₃N), also preventing the ionic interaction.[3][11]

    • Use a Modern Column: Employ columns packed with high-purity silica and advanced end-capping technologies that have a minimal number of accessible silanol groups.

Q: I have some separation, but the resolution (Rs) is below the desired 1.5. How can I improve it?

A: Improving sub-optimal resolution involves systematically adjusting parameters that influence selectivity (α) and efficiency (N).

  • Causality: Resolution is a function of selectivity, efficiency, and retention. Small changes in the thermodynamics of the chiral interaction can lead to significant gains in resolution.

  • Solutions (in order of likely impact):

    • Decrease Temperature: Lowering the column temperature (e.g., from 25 °C to 15 °C or 10 °C) is one of the most powerful tools to increase chiral selectivity.[5] The weaker energetic differences between the analyte-CSP diastereomeric complexes are enhanced at lower temperatures.

    • Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes spend interacting with the CSP, often leading to better resolution.

    • Adjust Mobile Phase Composition: Methodically adjust the ratio of the strong to weak solvent. For example, in a hexane/isopropanol system, changing the isopropanol content from 10% to 8% or 12% can fine-tune selectivity.

    • Change the Alcohol Modifier (in NP): Switching the alcohol modifier (e.g., from isopropanol to ethanol) can sometimes dramatically alter selectivity due to different hydrogen bonding characteristics.

Q: I only see one peak. Is my second isomer stuck on the column?

A: This can happen for several reasons: the two isomers may be perfectly co-eluting, or one isomer may be so strongly retained that it does not elute under the current conditions.[13]

  • Causality: Co-elution means the chosen CSP and mobile phase combination does not provide any enantioselectivity. Extreme retention of one isomer suggests a very strong, specific interaction with the stationary phase.

  • Solutions:

    • Confirm Co-elution: Inject a standard of a single enantiomer if available. If it elutes at the same time as the single peak from the racemic mixture, you have confirmed co-elution.

    • Run a Strong Elution Gradient: After your analytical run, program a high-concentration wash with a very strong solvent (like 100% THF or Methanol) to see if a second peak elutes. This will confirm if the isomer is strongly retained.[13]

    • Return to Screening: If co-elution is confirmed, the current CSP/mobile phase system is not viable. You must return to the screening phase and test different columns and mobile phase modes to find a combination that provides selectivity.

Q: My retention times are drifting between injections. What's causing this instability?

A: Drifting retention times indicate that the chromatographic system is not in equilibrium or is changing over time.

  • Causality: The most common causes are insufficient column equilibration time, changes in mobile phase composition (e.g., due to evaporation of a volatile component), or temperature fluctuations.[14]

  • Solutions:

    • Ensure Full Equilibration: Chiral columns, especially when using additives, can require longer equilibration times than standard RP columns. Always flush with at least 20-30 column volumes of the new mobile phase before starting your analysis.

    • Check Mobile Phase Preparation: Ensure mobile phase components are accurately measured and well-mixed. Keep solvent reservoirs covered to prevent selective evaporation of the more volatile components (like hexane).

    • Use a Column Oven: Precise temperature control is critical for reproducible chromatography. A stable column oven is mandatory for robust methods. Ensure the set temperature is stable before injecting.[5]

References
  • Welch, C. J., et al. (2010). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]

  • HPLC. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Gasparrini, F., et al. (2018). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 23(10), 2483. Retrieved from [Link]

  • Welch, C. J., et al. (2010). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Retrieved from [Link]

  • Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Dolan, J. W. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • Dhandapani, R., & Tackett, B. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Patel, A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Chromatography Forum. (2004, September 24). Baseline and Tailing. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase... Retrieved from [Link]

  • Lee, J., et al. (2015). Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. ResearchGate. Retrieved from [Link]

  • Yashima, E., et al. (2016). Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. Molecules, 21(10), 1334. Retrieved from [Link]

  • Reddit. (2022). HPLC issues with racemic sample- where is the 2. enantiomer? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Yield in the Synthesis of Substituted Phenethylamines

Welcome to the Technical Support Center for the synthesis of substituted phenethylamines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted phenethylamines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on overcoming common challenges that lead to poor yields. Substituted phenethylamines are a critical class of compounds with wide-ranging pharmacological applications, from central nervous system stimulants and hallucinogens to antidepressants and appetite suppressants.[1][] The efficacy and safety of these compounds are highly dependent on their substitution patterns, making their efficient and selective synthesis a key focus in medicinal chemistry.[3][4]

This resource provides in-depth, evidence-based solutions to common problems encountered during the synthesis of these valuable molecules. We will explore the causality behind experimental choices and provide self-validating protocols to enhance the robustness of your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the synthesis of substituted phenethylamines.

Q1: What are the most common synthetic routes for producing substituted phenethylamines?

There are several established methods for synthesizing substituted phenethylamines, each with its own advantages and challenges. The most prevalent routes include:

  • Reduction of β-Nitrostyrenes: This is one of the most studied and cost-effective methods.[5] It involves the reduction of both the nitro group and the carbon-carbon double bond of a substituted β-nitrostyrene to yield the corresponding phenethylamine.[5]

  • Reductive Amination: A versatile and widely used method in organic synthesis for forming amines.[6][7] This reaction involves the condensation of a ketone or aldehyde with an amine, followed by the reduction of the resulting imine intermediate.[7]

  • Pictet-Spengler Reaction: This reaction is specifically used for the synthesis of tetrahydroisoquinolines, a class of compounds that includes many substituted phenethylamine derivatives.[8] It involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[8]

  • Reduction of Benzyl Cyanides: An older, yet still relevant, method that involves the reduction of a substituted benzyl cyanide to the corresponding phenethylamine.[5][9]

The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern on the final product, and the scale of the synthesis.

Q2: What are the general factors that can lead to poor yields in these syntheses?

Low yields in the synthesis of substituted phenethylamines can stem from a variety of factors, often related to the specific reaction being performed. However, some general culprits include:

  • Incomplete Reactions: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inactive reagents.

  • Side Reactions: The formation of undesired byproducts can significantly consume starting materials and reduce the yield of the target compound. Common side reactions include over-alkylation, polymerization, or the reduction of other functional groups.[10][11]

  • Degradation of Starting Materials or Products: The reactants or the desired product may be unstable under the reaction conditions, leading to decomposition.[10]

  • Suboptimal Reaction Conditions: Factors such as pH, solvent, catalyst, and temperature can have a profound impact on reaction efficiency and selectivity.[10][12]

  • Purification Losses: Significant amounts of the product can be lost during workup and purification steps, especially if the product is volatile or difficult to separate from impurities.[5]

Q3: How do I choose the best synthetic route for my target molecule?

Selecting the optimal synthetic pathway requires careful consideration of several factors:

  • Target Molecule Structure: The specific substitution pattern on the aromatic ring and the side chain will heavily influence the choice of starting materials and, consequently, the most suitable synthetic route. For instance, the Pictet-Spengler reaction is ideal for creating tetrahydroisoquinoline scaffolds.[8]

  • Availability and Cost of Starting Materials: The accessibility and expense of the necessary precursors are critical practical considerations. The reduction of β-nitrostyrenes is often favored for its use of inexpensive starting materials.[5]

  • Stereochemistry: If a specific stereoisomer is required, an asymmetric synthesis approach, such as an asymmetric reductive amination, may be necessary.[6]

  • Scalability: Some reactions are more amenable to large-scale synthesis than others. For example, one-pot procedures with mild conditions are generally more scalable.[13][14]

  • Functional Group Tolerance: The chosen reaction conditions must be compatible with other functional groups present in the molecule to avoid unwanted side reactions. Protecting groups may be necessary for sensitive functionalities.[10]

Q4: What are the key safety precautions to consider during these syntheses?

The synthesis of substituted phenethylamines involves the use of hazardous chemicals and potentially energetic reactions. It is imperative to adhere to strict safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood to avoid inhalation of toxic fumes.

  • Handling of Reagents: Exercise caution when handling strong acids, bases, and reducing agents. For instance, lithium aluminum hydride (LiAlH4) is highly reactive and requires an inert atmosphere.[5]

  • Exothermic Reactions: Be aware that some reactions, such as the reduction of nitrostyrenes, can be highly exothermic.[15] Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific synthetic routes.

Reduction of β-Nitrostyrenes

The reduction of β-nitrostyrenes is a popular method for synthesizing phenethylamines. A facile one-pot procedure using sodium borohydride (NaBH₄) and copper(II) chloride (CuCl₂) has been shown to produce good to excellent yields (62-83%) under mild conditions and with short reaction times.[13][16] However, challenges can still arise.

Q: My yield is low when reducing a β-nitrostyrene. What are the possible causes?

A low yield in this reaction can be attributed to several factors. A systematic approach to identifying the root cause is essential.

  • Incomplete Reaction:

    • Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent is used. An excess is often required.

    • Reaction Time/Temperature: While the NaBH₄/CuCl₂ system is fast, other methods like catalytic hydrogenation may require longer reaction times (3-24 hours).[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14]

  • Side Reactions:

    • Polymerization: The presence of strong acids can sometimes lead to polymerization of the nitrostyrene.[15]

    • Incomplete Reduction: The reaction may stop at an intermediate stage, such as the corresponding oxime, especially with certain substrates or reducing agents.[15]

  • Degradation:

    • Exothermic Nature: The reduction can be highly exothermic, and poor temperature control can lead to the degradation of starting materials or products.[15] Ensure adequate cooling, especially during the initial stages of the reaction.

Troubleshooting Workflow: Low Yield in β-Nitrostyrene Reduction

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution_incomplete Increase reaction time/temperature Add more reducing agent incomplete->solution_incomplete check_side_products Analyze for Side Products (NMR/MS) complete->check_side_products side_products Side Products Detected check_side_products->side_products Yes no_side_products No Significant Side Products check_side_products->no_side_products No solution_side_products Optimize reducing agent Control temperature Adjust pH side_products->solution_side_products check_workup Review Workup & Purification no_side_products->check_workup workup_issue Potential Issue in Workup/Purification check_workup->workup_issue solution_workup Optimize extraction pH Use alternative purification method workup_issue->solution_workup

Caption: Troubleshooting decision tree for low yields in β-nitrostyrene reduction.

Q: What are the best practices for purifying the final phenethylamine product?

Purification can be a significant source of yield loss.[5] The basic nature of the phenethylamine product allows for straightforward purification strategies.

  • Acid-Base Extraction:

    • After the reaction is complete, quench the reaction mixture carefully.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the phenethylamine salt.

    • Extract the freebase phenethylamine into an organic solvent.

    • Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.[14]

  • Crystallization: The phenethylamine can be converted to a salt (e.g., hydrochloride) by bubbling HCl gas through a solution of the freebase in an appropriate solvent. The resulting salt often crystallizes readily, providing a highly pure product.

  • Chromatography: If impurities are difficult to remove by extraction or crystallization, column chromatography on silica gel may be necessary.

Purification Method Advantages Disadvantages
Acid-Base Extraction Simple, effective for removing non-basic impurities.Can be time-consuming, potential for emulsion formation.
Crystallization Yields highly pure product, easy to perform.May not be suitable for all phenethylamines, some yield loss in the mother liquor.
Column Chromatography Excellent for separating complex mixtures.Can be material and time-intensive, potential for product loss on the column.
Reductive Amination

Reductive amination is a cornerstone of amine synthesis.[6] However, its success hinges on the delicate balance between imine formation and reduction.

Q: I am getting poor conversion in my reductive amination. What should I investigate?

Poor conversion is a frequent issue and often points to problems with imine formation.[17]

  • Imine Formation is the Bottleneck: The equilibrium between the carbonyl compound, the amine, and the imine can be unfavorable.

    • pH Control: Imine formation is pH-dependent. The pH should be acidic enough to protonate the carbonyl group, making it more electrophilic, but not so acidic that the amine is fully protonated and non-nucleophilic. An acetate buffer system is often effective.[17]

    • Water Removal: The formation of an imine produces water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[17]

    • Lewis Acids: The use of a Lewis acid, such as titanium(IV) isopropoxide or zinc chloride, can facilitate imine formation.[17]

  • Reducing Agent Inactivity: The chosen reducing agent may not be effective under the reaction conditions or may have degraded.

    • Choice of Reductant: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are less reactive towards carbonyls than imines. Sodium borohydride (NaBH₄) can also be used, but may reduce the starting aldehyde or ketone.[11]

  • Steric Hindrance: Sterically hindered ketones or amines can react slowly. In such cases, longer reaction times, higher temperatures, or the use of biocatalysts like imine reductases may be beneficial.[18]

Protocol: Stepwise Reductive Amination for Improved Yield

  • Imine Formation:

    • Dissolve the ketone or aldehyde and the amine in a suitable solvent (e.g., methanol, dichloroethane).

    • Add a catalyst for imine formation if necessary (e.g., a catalytic amount of acetic acid or a Lewis acid).

    • If required, add a dehydrating agent like 4Å molecular sieves.

    • Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitor by NMR or TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Add the reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN) portion-wise to control any exotherm.

    • Allow the reaction to warm to room temperature and stir until the reduction is complete.

    • Proceed with the appropriate workup procedure.

Q: How can I prevent the formation of over-alkylated byproducts (secondary/tertiary amines)?

The primary amine product can sometimes react with the starting carbonyl compound to form secondary and tertiary amines.[11]

  • Stoichiometry Control: Using a large excess of the amine source can favor the formation of the desired primary amine.[11]

  • Slow Addition: Adding the reducing agent slowly to the mixture of the carbonyl compound and the amine can help to reduce the imine as it is formed, minimizing the opportunity for the product amine to react further.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines.[8] Achieving high yields often requires careful optimization of the reaction conditions.

Q: My Pictet-Spengler reaction is not proceeding or is very slow. What can I do?

Low reactivity in the Pictet-Spengler reaction is a common hurdle, particularly with certain substrates.

  • Substrate Reactivity: The reaction works best with β-arylethylamines that have electron-donating groups on the aromatic ring, as this facilitates the electrophilic aromatic substitution step.[8] For less reactive substrates, more forcing conditions may be necessary.

  • Catalyst Choice:

    • Protic vs. Lewis Acids: Traditional catalysts include protic acids like HCl and H₂SO₄, or Lewis acids such as BF₃·OEt₂.[10]

    • Milder Catalysts: For sensitive substrates, milder catalysts like chiral phosphoric acids can be effective and may also induce enantioselectivity.[10][19]

  • Temperature: While some reactions proceed at room temperature, others require heating to overcome the activation energy barrier.[10] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.[10]

  • Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. While protic solvents are common, aprotic solvents have sometimes been found to give better yields.[10] A solvent screen may be necessary to find the optimal conditions.

G start Low Reactivity in Pictet-Spengler Reaction check_substrate Evaluate Substrate (Electron Donating/Withdrawing Groups) start->check_substrate edg Electron-Donating Groups Present check_substrate->edg ewg Electron-Withdrawing Groups Present or Unactivated Ring check_substrate->ewg optimize_catalyst Optimize Catalyst (Protic vs. Lewis vs. Milder Acid) edg->optimize_catalyst ewg->optimize_catalyst optimize_temp Optimize Temperature (Gradual Increase) optimize_catalyst->optimize_temp optimize_solvent Screen Solvents (Protic vs. Aprotic) optimize_temp->optimize_solvent high_yield High Yield Achieved optimize_solvent->high_yield

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine, a compound for which specific disposal information may not be readily available. The procedures outlined herein are based on established best practices for the disposal of analogous amine compounds and general hazardous chemical waste, ensuring a high standard of safety and environmental stewardship.

Hazard Assessment and Pre-Disposal Considerations

Due to the lack of a specific Safety Data Sheet (SDS) for 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine, a conservative approach to its handling and disposal is essential. Amine compounds, as a class, can exhibit a range of hazardous properties, including toxicity, corrosivity, and environmental hazards.[1][2] Therefore, it is prudent to treat this compound as hazardous waste.

Key Pre-Disposal Steps:

  • Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1] All handling of open containers should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[3]

  • Waste Segregation: It is critical to segregate 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine waste from other waste streams to prevent potentially hazardous reactions.[1] Incompatible materials, such as acids and oxidizing agents, must be stored separately.[1][4]

  • Regulatory Awareness: Familiarize yourself with your institution's and region's specific regulations for hazardous waste disposal. These guidelines will dictate the precise labeling, storage, and pickup procedures.[5][6]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine.

Experimental Protocol: Chemical Waste Segregation and Containerization

  • Container Selection: Choose a waste container that is chemically compatible with amines. High-density polyethylene (HDPE) or other resistant plastic containers are generally suitable.[7] The container must be in good condition, with no cracks or leaks, and have a secure, leak-proof screw cap.[4][6]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine," and the approximate concentration and quantity.[4] Include the date of accumulation and the name of the generating laboratory or researcher.

  • Waste Collection:

    • Pure Compound/High Concentration Solutions: Carefully transfer the waste into the designated, labeled container. Avoid overfilling; leave at least 10% headspace to allow for vapor expansion.[4]

    • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing boats that are contaminated with the compound should be collected in a separate, clearly labeled solid waste container.

    • Empty Containers: Original containers of the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[8] After rinsing, the label on the original container should be defaced or removed before disposal as non-hazardous waste, if permitted by institutional policy.[8][9]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[7] This area should be under the control of laboratory personnel, away from ignition sources, and in a location that minimizes the risk of spills.[1][6] Secondary containment, such as a larger, chemically resistant tray or tub, is highly recommended.[4]

  • Disposal Request: Once the container is full or waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] Do not dispose of this chemical down the drain or allow it to evaporate in a fume hood.[9][10]

Decision-Making Flowchart for Disposal

The following diagram illustrates the logical steps for the proper disposal of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine.

DisposalWorkflow Disposal Workflow for 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine start Start: Waste Generation assess_ppe Assess and Don Appropriate PPE start->assess_ppe segregate_waste Segregate Amine Waste assess_ppe->segregate_waste select_container Select Compatible Waste Container segregate_waste->select_container label_container Label Container as Hazardous Waste select_container->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste store_waste Store in Satellite Accumulation Area transfer_waste->store_waste request_pickup Request EHS/Contractor Pickup store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal Workflow Diagram

Quantitative Data Summary

While specific quantitative data for 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine is not available, the following table provides general guidelines for hazardous waste accumulation limits in a laboratory setting, which should be adhered to.

ParameterGuidelineRationale
Maximum Liquid Waste Volume 55 gallons per satellite accumulation areaPrevents the storage of large quantities of hazardous materials in a working laboratory space.[7]
Maximum Solid Waste Volume 1 kg for acutely toxic waste (P-list)Ensures that highly toxic materials are removed promptly.[7]
Container Headspace At least 10% of container volumeAllows for thermal expansion of liquids and vapors without container rupture.[4]
Storage Time Limit Varies by generator status and local regulationsEnsures timely removal of waste and minimizes long-term storage risks.[5]

Causality and Trustworthiness in Protocol Design

The disposal protocol detailed above is designed as a self-validating system rooted in the principles of chemical safety and regulatory compliance.

  • Expertise & Experience: The emphasis on treating this compound as hazardous, even in the absence of a specific SDS, reflects a precautionary principle widely adopted by experienced laboratory safety professionals. The choice of compatible container materials and the requirement for segregation are based on the known reactivity of amine compounds.

  • Trustworthiness: Each step in the protocol is designed to create a closed-loop system of accountability. Proper labeling ensures that the contents of the waste container are always known, preventing accidental mixing of incompatible chemicals. The use of a designated satellite accumulation area and formal pickup procedures creates a documented chain of custody for the hazardous waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine, thereby protecting personnel and the environment.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ResearchGate. (2018, August 7). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

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